molecular formula C15H17ClN2O4 B256292 1-(3-Chloro-4-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-(3-Chloro-4-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B256292
M. Wt: 324.76 g/mol
InChI Key: TWOJQOBGKXAALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug development. The compound is also known as Chlorambucil, and it belongs to the class of nitrogen mustard alkylating agents. Chlorambucil has been used as an anticancer drug, and it has shown promising results in the treatment of leukemia, lymphoma, and other types of cancer.

Mechanism of Action

Chlorambucil is an alkylating agent that works by binding to DNA and inhibiting its replication. The compound forms covalent bonds with the DNA molecule, which leads to the formation of cross-links between DNA strands. This cross-linking prevents DNA replication and causes DNA damage, which leads to the death of cancer cells. Chlorambucil has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Chlorambucil has been shown to have both biochemical and physiological effects. The compound has been shown to induce DNA damage, which leads to the death of cancer cells. Chlorambucil has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has been shown to have immunosuppressive effects, which may limit its use in cancer treatment. Chlorambucil has also been shown to cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia.

Advantages and Limitations for Lab Experiments

Chlorambucil has several advantages for lab experiments. The compound is readily available and relatively inexpensive. Chlorambucil has also been extensively studied, and its mechanism of action is well understood. However, Chlorambucil has some limitations for lab experiments. The compound has immunosuppressive effects, which may limit its use in some experiments. Chlorambucil also has a short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on Chlorambucil. One direction is to investigate the potential use of Chlorambucil in combination with other drugs to improve the efficacy of cancer treatment. Another direction is to investigate the immunosuppressive effects of Chlorambucil and its potential use in autoimmune diseases. Further research is also needed to investigate the potential side effects of Chlorambucil and to develop new formulations that can improve its bioavailability and reduce its toxicity.
Conclusion:
Chlorambucil is a chemical compound that has shown promising results in the treatment of leukemia, lymphoma, and other types of cancer. The compound works by binding to DNA and inhibiting its replication, which leads to the death of cancer cells. Chlorambucil has several advantages for lab experiments, but it also has some limitations. Further research is needed to investigate the potential use of Chlorambucil in combination with other drugs, its immunosuppressive effects, and its potential side effects.

Synthesis Methods

The synthesis of Chlorambucil involves the reaction between 4-(4-nitrophenyl)morpholine and 3-chloro-4-methoxybenzoyl chloride. The reaction takes place in the presence of anhydrous potassium carbonate and dimethylformamide. The product is then purified by recrystallization from ethanol. The yield of the synthesis process is around 50-60%.

Scientific Research Applications

Chlorambucil has been extensively studied for its potential applications in cancer treatment. The compound has shown promising results in the treatment of leukemia, lymphoma, and other types of cancer. Chlorambucil works by binding to DNA and inhibiting its replication, which leads to the death of cancer cells. The compound has also been used in combination with other drugs to improve the efficacy of cancer treatment.

properties

Product Name

1-(3-Chloro-4-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H17ClN2O4/c1-21-13-3-2-10(8-11(13)16)18-14(19)9-12(15(18)20)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9H2,1H3

InChI Key

TWOJQOBGKXAALN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)Cl

Origin of Product

United States

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